

T-1105 Administration in Murine Models: Application Notes and Protocols

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Compound of Interest

Compound Name: **T-1105**

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This document provides detailed application notes and protocols for the administration of **T-1105** (Favipiravir) in murine models, based on findings from various preclinical studies. **T-1105**, a potent viral RNA-dependent RNA polymerase inhibitor, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.^{[1][2]} These guidelines are intended to assist in the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of **T-1105**.

Data Summary of T-1105 Administration in Murine Models

The following tables summarize quantitative data from key studies involving the administration of **T-1105** in mice for various viral infections.

Virus	Mouse Strain	T-1105 Dosage	Administration Route	Treatment Schedule	Key Outcomes	Reference
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	IFNAR-/-	120 mg/kg/day or 200 mg/kg/day	Oral (p.o.)	Twice daily for 5 days, initiated 1h to 5 days post-infection	100% survival when treatment initiated by day 4 post-infection; reduced body weight loss.	[3][4]
Ebinur Lake Virus (EBIV)	BALB/c	300 mg/kg/day	Intraperitoneal (i.p.)	Twice daily, initiated 2 days prior to infection until death or 25% body weight decline	Prolonged survival (median survival from 5 to 7 days); significant reduction in serum viral titers.	[5][6]
Influenza B Virus (B/Brisbane/60/2008)	BALB/cid (immunocompromised)	10, 50, or 250 mg/kg/day	Oral gavage	Twice daily for 5 or 10 days, starting 24h post-infection	Dose-dependent increase in survival (100% at highest doses); longer treatment duration improved viral clearance	[7]

in the
lungs.

Experimental Protocols

Animal Models

Commonly used mouse strains for studying the efficacy of **T-1105** include:

- BALB/c mice: A general-purpose inbred strain used for a variety of research, including infectious disease models.[5][6]
- BALB scid mice: Immunocompromised mice lacking functional T and B cells, useful for studying viral infections in an immunocompromised host.[7]
- IFNAR-/- mice: Mice deficient in the type I interferon receptor, making them more susceptible to certain viral infections.[4]

Mice are typically housed in specific pathogen-free conditions with controlled temperature, humidity, and light cycles.[5][6]

Preparation and Administration of **T-1105**

a. Oral Administration (Gavage):

- Vehicle: **T-1105** can be suspended in a vehicle such as ORA-Plus suspending agent.[7]
- Preparation: Prepare a homogenous suspension of **T-1105** in the chosen vehicle at the desired concentration.
- Administration: Administer the suspension orally to mice using a stomach probe (gavage needle). The volume is typically around 100 μ L per mouse.[7]

b. Intraperitoneal (i.p.) Injection:

- Vehicle: **T-1105** can be dissolved in a solution like 2.9% sodium bicarbonate.[5][6]

- Preparation: Dissolve **T-1105** in the vehicle to the final desired concentration. Ensure the pH is suitable for injection (approximately 7.5).[5][6]
- Administration: Inject the solution into the intraperitoneal cavity of the mouse using a sterile syringe and needle. The typical injection volume is 100 μ L.[5]

Efficacy Assessment

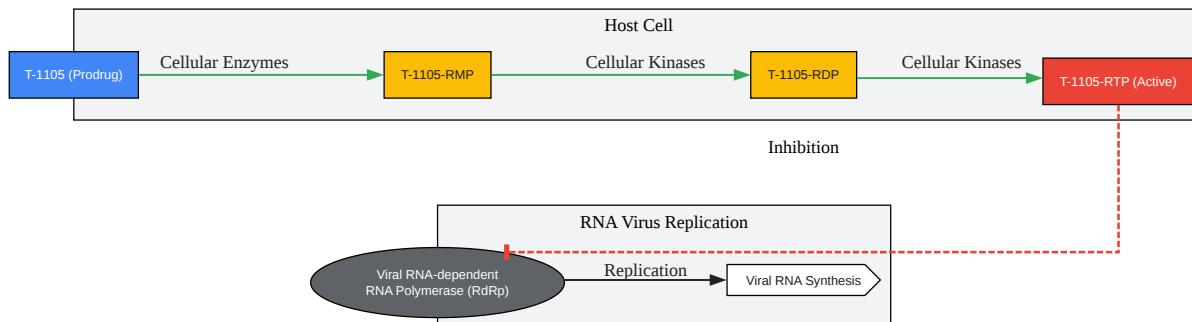
Efficacy of **T-1105** treatment is typically evaluated by monitoring the following parameters:

- Survival Rate: Monitor and record the survival of mice in each treatment group daily.[3][5][7]
- Body Weight: Weigh the mice daily as an indicator of health and disease progression.[3][5][7]
- Viral Titer: Collect serum or tissue samples at specific time points post-infection to determine the viral load using methods such as plaque assays or quantitative reverse transcription PCR (qRT-PCR).[5][6]
- Histopathology: At the end of the study, or at specific time points, tissues (e.g., lungs) can be collected, fixed, and stained for histopathological examination to assess tissue damage and inflammation.[7]

Visualizations

Mechanism of Action of **T-1105**

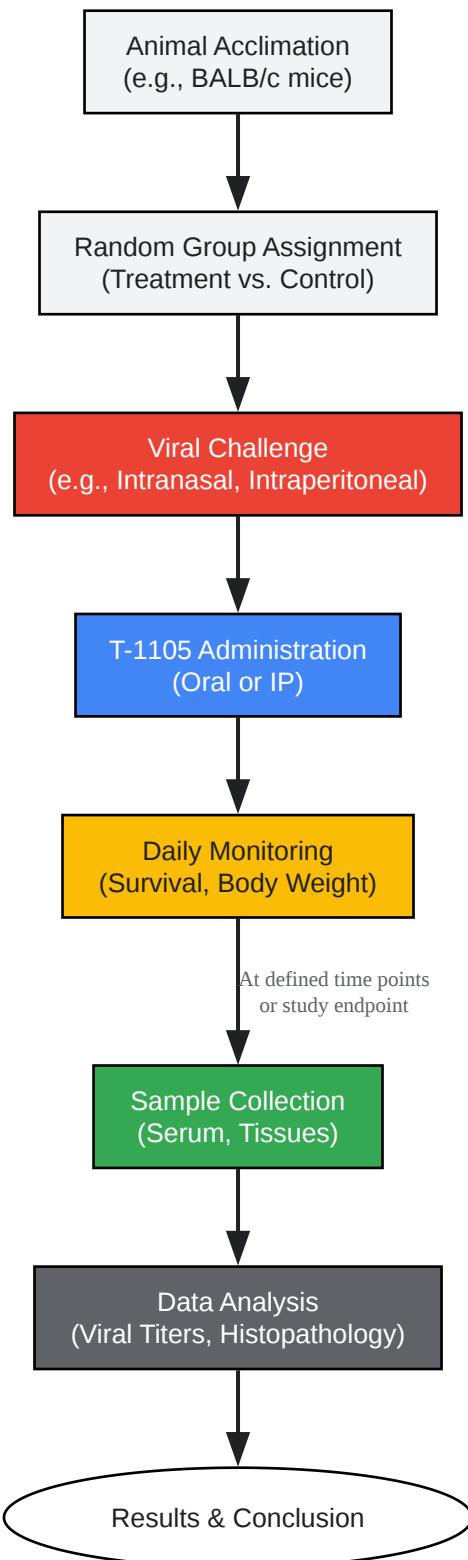
T-1105 is a prodrug that requires intracellular conversion to its active form, **T-1105-ribofuranosyl-5'-triphosphate** (**T-1105-RTP**). This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[1][2]

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Caption: Intracellular activation and inhibitory mechanism of **T-1105**.

Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the *in vivo* efficacy of **T-1105** in a murine model of viral infection.



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Caption: General experimental workflow for **T-1105** efficacy testing in mice.

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